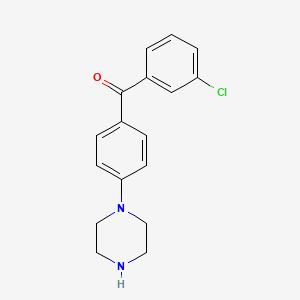
(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone” is a chemical compound with the CAS Number: 886506-39-4 . It has a molecular weight of 300.79 and its molecular formula is C17H17ClN2O . The IUPAC name for this compound is (3-chlorophenyl)[4-(1-piperazinyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 300.78 and a molecular formula of C17H17ClN2O .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A study by Mallikarjuna et al. (2014) explored the synthesis of piperazine derivatives with anticancer and antituberculosis properties. The research synthesized a series of new compounds and found some exhibited significant anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb H37Rv. This suggests potential applications of these compounds in developing treatments for cancer and tuberculosis (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds with piperazine structures, and evaluated their antimicrobial activities. The study observed variable and modest activity against bacteria and fungi, highlighting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Research by Shim et al. (2002) investigated the molecular interactions of a cannabinoid receptor antagonist, providing insights into the structural and energetic aspects of receptor-ligand interactions. This study contributes to the understanding of how certain compounds, potentially including derivatives of "(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone", interact with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Enzyme Inhibition Studies
Abbasi et al. (2019) synthesized compounds for evaluating their inhibitory activity against the α-glucosidase enzyme, which is crucial for diabetes management. Some synthesized compounds showed considerable inhibitory activity, suggesting their potential application in developing diabetes treatments (Abbasi et al., 2019).
Structural and Thermal Studies
Karthik et al. (2021) conducted structural, thermal, and theoretical studies on a related compound, emphasizing the importance of understanding the physical and chemical properties of such molecules for their application in material science and drug development (Karthik et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(3-chlorophenyl)-(4-piperazin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-3-1-2-14(12-15)17(21)13-4-6-16(7-5-13)20-10-8-19-9-11-20/h1-7,12,19H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBKOVGSAHQBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)
![2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2968895.png)


![Methyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2968899.png)


![N-isopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2968906.png)
![3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2968907.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)